2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound characterized by its unique benzodioxine ring structure. The molecular formula of this compound is , and it is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is classified under the category of benzodioxines, which are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves several key steps:
The molecular structure of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can be described as follows:
Property | Value |
---|---|
Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
InChI | InChI=1S/C12H13NO2/c1-8-... |
InChI Key | QNZJIVCWCMUSIC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=C(C=C1)C)OC(CO2)(C)C#N |
The compound undergoes various chemical reactions that are crucial for its functionalization and application:
The mechanism of action of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile are essential for understanding its behavior in different environments:
The applications of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile span various scientific fields:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: